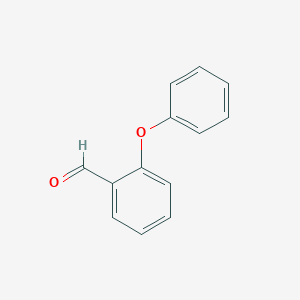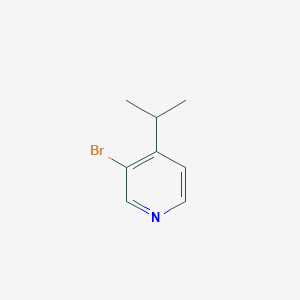
3-Bromo-4-isopropylpyridine
Übersicht
Beschreibung
3-Bromo-4-isopropylpyridine is a halogenated pyridine derivative characterized by the presence of a bromo substituent at the 3-position and an isopropyl group at the 4-position of the pyridine ring. This compound is of interest due to its utility in various chemical synthesis processes and the development of pharmaceuticals and materials.
Synthesis Analysis
The synthesis of 3-Bromo-4-isopropylpyridine and related halogenated pyridines typically involves halogenation reactions, metal-halogen exchange, and coupling reactions. For instance, lithiation of 3,5-dibromopyridine followed by reaction with electrophiles provides a pathway to 4-alkyl-3,5-dibromopyridines in high yield. Further metal-halogen exchange and reaction with additional electrophiles can lead to 3,4,5-trisubstituted pyridines (Gu & Bayburt, 1996).
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-isopropylpyridine and similar compounds has been explored through various analytical techniques, including X-ray crystallography and spectroscopy. These studies reveal insights into the conformation, bond lengths, and angles, contributing to our understanding of their chemical reactivity and interactions (Fujii, Fujiwara, & Tomita, 1976).
Chemical Reactions and Properties
3-Bromo-4-isopropylpyridine participates in various chemical reactions, including nucleophilic substitution, coupling reactions, and halogenation. These reactions are pivotal for synthesizing complex organic molecules, including pharmaceuticals and heterocyclic compounds. The presence of bromo and isopropyl groups influences its reactivity, making it a valuable intermediate for further chemical transformations (Liu et al., 2019).
Wissenschaftliche Forschungsanwendungen
Dye Sensitized Solar Cells : Propyl isonicotinate and isopropyl isonicotinate, derivatives of pyridine, have been used as additives in bromide/tribromide electrolyte to improve the open circuit voltage and short current density in dye-sensitized solar cells. This leads to enhanced energy conversion efficiency (Bagheri, Dehghani, & Afrooz, 2015).
Synthesis of Pyridines : A method involving isocyanides, arynes, and 3-bromopropyne has been developed for the highly regioselective assembly of di- or trisubstituted pyridines. This process allows for the creation of desirable pyridines in a one-pot manner with high efficiency (Sha, Shen, & Wu, 2013).
Synthesis of Macrocycles : Perfluoro-4-isopropylpyridine can be utilized to synthesize various macrocyclic systems containing pyridine sub-units. These macrocycles are capable of complexing with cations and anions depending on their structural configuration (Chambers et al., 2003).
Antibiotic and Antifungal Synthesis : Gold(III) complexes with bromo-pyridine derivatives have shown potential in the synthesis of new antibiotics and antifungal agents (Cattalini, Clark, Orio, & Poon, 1968).
Total Synthesis of Variolin B and Deoxyvariolin B : The selective palladium-mediated functionalization of the pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine system has been used for the total synthesis of these compounds, demonstrating the versatility of pyridine derivatives in complex organic syntheses (Baeza et al., 2010).
Antitumor Activity : The enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized, showing similar crystal structures and antitumor activities, with one isomer exhibiting higher PI3K kinase inhibition (Zhou et al., 2015).
Safety And Hazards
Zukünftige Richtungen
The discovery of potential new dual-target inhibitors of BRD4 may be a promising strategy for cancer therapy . Drug combinations that exploit synthetic lethality, protein-protein interactions, functional complementarity, and blocking of resistance mechanisms could ultimately overcome the barriers inherent to the development of BRD4 inhibitors as future cancer drugs .
Eigenschaften
IUPAC Name |
3-bromo-4-propan-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6(2)7-3-4-10-5-8(7)9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNTVJABNWFYPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70523433 | |
| Record name | 3-Bromo-4-(propan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70523433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-isopropylpyridine | |
CAS RN |
90731-96-7 | |
| Record name | 3-Bromo-4-(propan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70523433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-4-(propan-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



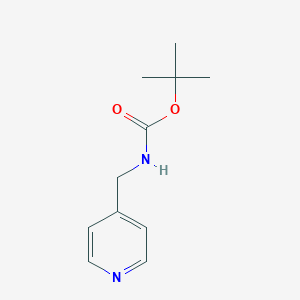
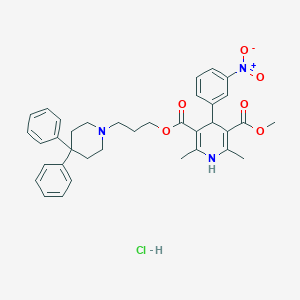
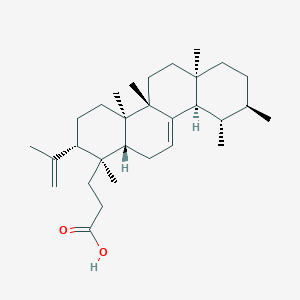
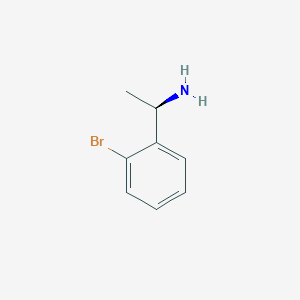
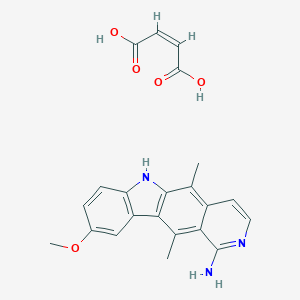
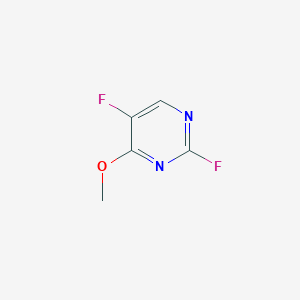
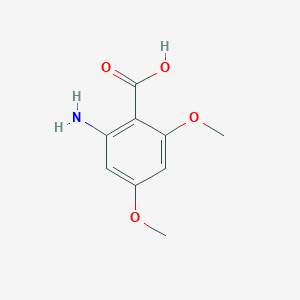
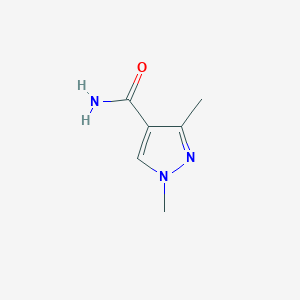

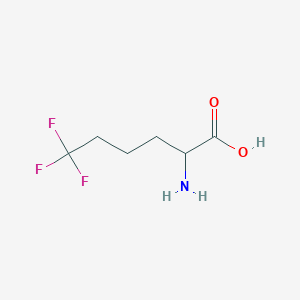
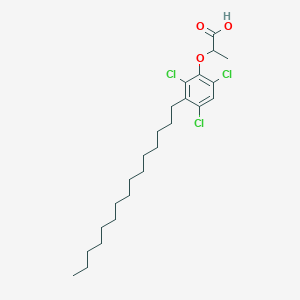
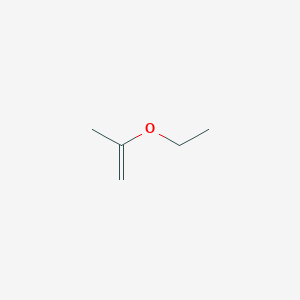
![(1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B49137.png)
